![molecular formula C8H8N2S2 B069771 5-(Methylthio)benzo[d]thiazol-2-amine CAS No. 193423-34-6](/img/structure/B69771.png)
5-(Methylthio)benzo[d]thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylthio)benzo[d]thiazol-2-amine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MTA and has been studied for its potential therapeutic applications. MTA is a heterocyclic compound that contains a benzothiazole ring and a methylthio group.
作用機序
The mechanism of action of MTA is not fully understood. However, it has been suggested that MTA inhibits the activity of enzymes that are involved in the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
MTA has been found to induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. MTA has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
実験室実験の利点と制限
MTA has several advantages for laboratory experiments. It is readily available and can be synthesized using relatively simple procedures. MTA is also stable and can be stored for extended periods without degradation. However, MTA has some limitations, including its low solubility in water and its potential toxicity.
将来の方向性
There are several potential future directions for the study of MTA. One area of research is the development of MTA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of MTA and its potential interactions with other compounds. Additionally, the development of new synthesis methods for MTA could lead to the production of more potent and effective compounds.
合成法
The synthesis of MTA is a multi-step process that involves the reaction of 2-aminobenzenethiol with methyl iodide and subsequent cyclization with carbon disulfide. The resulting compound is then treated with sodium hydroxide to obtain MTA.
科学的研究の応用
MTA has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor activity in various cancer cell lines. MTA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
193423-34-6 |
|---|---|
製品名 |
5-(Methylthio)benzo[d]thiazol-2-amine |
分子式 |
C8H8N2S2 |
分子量 |
196.3 g/mol |
IUPAC名 |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
InChIキー |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
正規SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
同義語 |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)


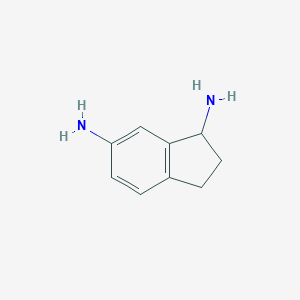
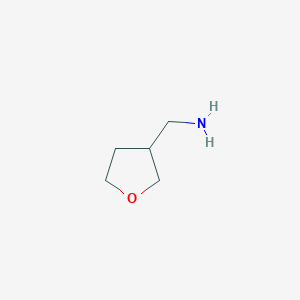
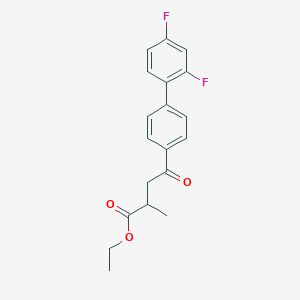

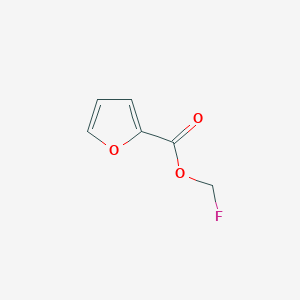
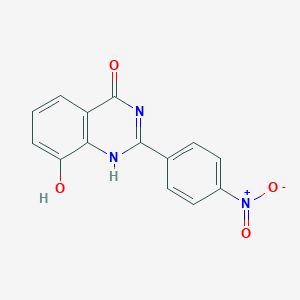
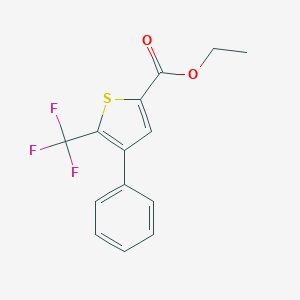
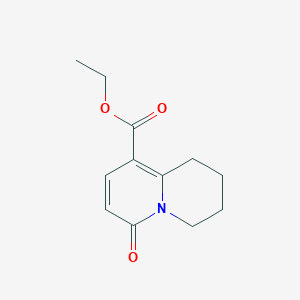

![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)